molecular formula C5H9N3O B13222512 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine

Cat. No.: B13222512
M. Wt: 127.14 g/mol
InChI Key: KCXRRDQUFKDMEK-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

Industrial production methods for 1,2,4-oxadiazoles often involve scalable one-pot syntheses. These methods utilize amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . This approach is highly efficient and suitable for the large-scale production of pharmaceutically important molecules.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxadiazoles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups in biological systems. This allows the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,2,4-oxadiazol-5-yl)propan-2-amine include:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable molecule for scientific research and industrial applications.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-(1,2,4-oxadiazol-5-yl)propan-2-amine

InChI

InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-8-9-4/h3H,6H2,1-2H3

InChI Key

KCXRRDQUFKDMEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NO1)N

Origin of Product

United States

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